N-(3,4-Diaminophenyl)acetamide
Overview
Description
Scientific Research Applications
Antiviral and Antiapoptotic Effects
One notable application of a compound structurally related to N-(3,4-Diaminophenyl)acetamide is in the treatment of Japanese encephalitis. A novel derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, leading to decreases in viral load and increased survival in infected mice (Ghosh et al., 2008).
Neuromuscular Junction Effects
Research involving 3,4‐diaminopyridine (3,4‐DAP), a compound related to this compound, showed that it significantly increases quantal release of acetylcholine at the mammalian neuromuscular junction, particularly under conditions of low probability of release. This suggests its potential effectiveness in conditions like Lambert‐Eaton myasthenic syndrome (Ng et al., 2017).
Anticancer Activity
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound similar to this compound, was synthesized and showed potential as an anticancer drug targeting the VEGFr receptor. The compound's structure and molecular docking analysis confirm its therapeutic prospects in cancer treatment (Sharma et al., 2018).
Optical Properties
In the field of photonics, derivatives of this compound, such as triphenylamine derivatives, have been synthesized to explore two-photon absorption. These compounds, including N -(4-(4-(diphenylamino)styryl)phenyl)acetamide, exhibited significant enhancements in two-photon absorption, which could have implications for optical technologies (Wang et al., 2008).
Antibacterial, Antifungal, and Anticancer Properties
N-((Diphenylamino)methyl)acetamide, a compound related to this compound, and its metal complexes have been studied for their antibacterial, antifungal, and anticancer properties. The results indicate potential for medical applications (Muruganandam et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
N-(3,4-Diaminophenyl)acetamide primarily targets the Aliphatic amidase expression-regulating protein . This protein is involved in the regulation of the aliphatic amidase operon, which is responsible for the breakdown of amide bonds . Additionally, it has been suggested that this compound may also target dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .
Mode of Action
For instance, it may inhibit the action of the Aliphatic amidase expression-regulating protein, thereby affecting the breakdown of amide bonds . When interacting with DHFR, it may inhibit the enzyme’s activity, disrupting the synthesis of tetrahydrofolate and, consequently, nucleic acid synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the breakdown of amide bonds and the synthesis of nucleic acids. By inhibiting the Aliphatic amidase expression-regulating protein, it affects the aliphatic amidase operon, disrupting the breakdown of amide bonds . By potentially inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, a crucial co-factor in the synthesis of nucleic acids .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the Aliphatic amidase expression-regulating protein, it can disrupt the breakdown of amide bonds . By potentially inhibiting DHFR, it can disrupt the synthesis of tetrahydrofolate and, consequently, nucleic acid synthesis . These disruptions can lead to various downstream effects, depending on the specific cellular context.
properties
IUPAC Name |
N-(3,4-diaminophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,9-10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPMPDZZSTVJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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